molecular formula C12H2Cl8 B1595023 2,2',3,3',4,5',6,6'-Octachlorobiphenyl CAS No. 40186-71-8

2,2',3,3',4,5',6,6'-Octachlorobiphenyl

Cat. No.: B1595023
CAS No.: 40186-71-8
M. Wt: 429.8 g/mol
InChI Key: LJQOBQLZTUSEJA-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl: is a polychlorinated biphenyl (PCB) compound. PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This particular compound is one of the 209 different PCB congeners. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties but were banned in the 1970s because of their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl, was historically conducted by direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of chlorine gas and a catalyst to achieve the desired degree of chlorination. due to the ban on PCBs, industrial production has ceased .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl has been used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl is unique due to its specific pattern of chlorination, which affects its chemical properties, environmental persistence, and biological activity. The position and number of chlorine atoms influence the compound’s stability, reactivity, and potential to bioaccumulate in living organisms .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQOBQLZTUSEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074148
Record name 2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40186-71-8
Record name 2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6,6'-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N731BPT821
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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